Cas no 1221566-00-2 (Benzenesulfonyl fluoride, 5-nitro-2-(trifluoromethyl)-)

5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride is a specialized aromatic sulfonyl fluoride compound featuring both nitro and trifluoromethyl functional groups. Its unique structure makes it valuable as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and as a potential protease inhibitor in biochemical applications. The electron-withdrawing nitro and trifluoromethyl groups enhance its reactivity in nucleophilic substitution reactions, while the sulfonyl fluoride moiety offers selective reactivity with nucleophiles such as amines or thiols. This compound is particularly useful in medicinal chemistry and materials science due to its ability to introduce sulfonyl-based functionalities into target molecules with high efficiency. Proper handling is required due to its potential sensitivity to hydrolysis.
Benzenesulfonyl fluoride, 5-nitro-2-(trifluoromethyl)- structure
1221566-00-2 structure
Product name:Benzenesulfonyl fluoride, 5-nitro-2-(trifluoromethyl)-
CAS No:1221566-00-2
MF:C7H3F4NO4S
MW:273.161634683609
CID:5463783

Benzenesulfonyl fluoride, 5-nitro-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 5-nitro-2-(trifluoromethyl)benzenesulfonyl fluoride
    • 5-nitro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
    • Z3396482545
    • Benzenesulfonyl fluoride, 5-nitro-2-(trifluoromethyl)-
    • Inchi: 1S/C7H3F4NO4S/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)17(11,15)16/h1-3H
    • InChI Key: JDXGEGDHKJGVMI-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1C(F)(F)F)[N+](=O)[O-])(=O)(=O)F

Computed Properties

  • Exact Mass: 272.97189140 g/mol
  • Monoisotopic Mass: 272.97189140 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 88.3
  • Molecular Weight: 273.16

Benzenesulfonyl fluoride, 5-nitro-2-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6495390-1.0g
5-nitro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1221566-00-2 95%
1.0g
$1100.0 2023-07-07
Enamine
EN300-6495390-10.0g
5-nitro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1221566-00-2 95%
10.0g
$4729.0 2023-07-07
Enamine
EN300-6495390-0.5g
5-nitro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1221566-00-2 95%
0.5g
$858.0 2023-07-07
Enamine
EN300-6495390-0.05g
5-nitro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1221566-00-2 95%
0.05g
$256.0 2023-07-07
Enamine
EN300-6495390-2.5g
5-nitro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1221566-00-2 95%
2.5g
$2155.0 2023-07-07
Aaron
AR028IDB-100mg
5-nitro-2-(trifluoromethyl)benzene-1-sulfonylfluoride
1221566-00-2 95%
100mg
$552.00 2025-02-16
Aaron
AR028IDB-1g
5-nitro-2-(trifluoromethyl)benzene-1-sulfonylfluoride
1221566-00-2 95%
1g
$1538.00 2025-02-16
Aaron
AR028IDB-50mg
5-nitro-2-(trifluoromethyl)benzene-1-sulfonylfluoride
1221566-00-2 95%
50mg
$377.00 2025-02-16
1PlusChem
1P028I4Z-250mg
5-nitro-2-(trifluoromethyl)benzene-1-sulfonylfluoride
1221566-00-2 95%
250mg
$737.00 2023-12-25
1PlusChem
1P028I4Z-1g
5-nitro-2-(trifluoromethyl)benzene-1-sulfonylfluoride
1221566-00-2 95%
1g
$1422.00 2023-12-25

Benzenesulfonyl fluoride, 5-nitro-2-(trifluoromethyl)- Related Literature

Additional information on Benzenesulfonyl fluoride, 5-nitro-2-(trifluoromethyl)-

Benzenesulfonyl Fluoride, 5-Nitro-2-(Trifluoromethyl)-: A Comprehensive Overview

The compound with CAS No. 1221566-00-2, commonly referred to as Benzenesulfonyl Fluoride, 5-Nitro-2-(Trifluoromethyl)-, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group substituted with a nitro group at the 5-position and a trifluoromethyl group at the 2-position. These substituents confer the molecule with distinctive chemical properties, making it a valuable tool in various research and industrial applications.

The synthesis of Benzenesulfonyl Fluoride, 5-Nitro-2-(Trifluoromethyl)- involves a series of carefully controlled reactions that ensure the precise placement of substituents on the aromatic ring. The introduction of the nitro group at the 5-position and the trifluoromethyl group at the 2-position is achieved through advanced synthetic methodologies, including Friedel-Crafts acylation and subsequent functionalization steps. The stability of these substituents under various reaction conditions has been extensively studied, making this compound a reliable building block in organic synthesis.

One of the most notable features of Benzenesulfonyl Fluoride, 5-Nitro-2-(Trifluoromethyl)- is its reactivity in nucleophilic aromatic substitution reactions. The electron-withdrawing groups (EWGs) present on the aromatic ring significantly enhance the electrophilicity of the carbon atoms at specific positions, making them highly susceptible to attack by nucleophiles. This property has been exploited in the development of novel heterocyclic compounds and bioactive molecules. Recent studies have demonstrated that this compound can serve as an effective precursor for the synthesis of sulfonamide derivatives, which are widely used in drug discovery.

In addition to its role in organic synthesis, Benzenesulfonyl Fluoride, 5-Nitro-2-(Trifluoromethyl)- has found applications in materials science. The trifluoromethyl group imparts fluorine-based properties to the molecule, such as increased thermal stability and resistance to chemical degradation. These characteristics make it a promising candidate for use in high-performance polymers and advanced materials. Researchers have also explored its potential as a building block for fluorinated pharmaceuticals, where its unique electronic properties can enhance drug efficacy and bioavailability.

The latest advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Benzenesulfonyl Fluoride, 5-Nitro-2-(Trifluoromethyl)-. Quantum mechanical calculations have revealed that the nitro group at the 5-position exerts a strong meta-directing effect, while the trifluoromethyl group at the 2-position exhibits an ortho/para-directing influence. This interplay between substituents creates a dynamic electronic environment that can be tailored for specific chemical transformations.

Furthermore, recent experimental studies have highlighted the potential of Benzenesulfonyl Fluoride, 5-Nitro-2-(Trifluoromethyl)- as a catalyst in certain organic reactions. Its ability to activate specific positions on aromatic rings has been leveraged in cross-coupling reactions and other catalytic processes. These findings underscore its versatility as both a reactant and a catalyst in modern organic chemistry.

In conclusion, Benzenesulfonyl Fluoride, 5-Nitro-2-(Trifluoromethyl)- (CAS No. 1221566-00-2) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure, combined with its exceptional chemical properties, positions it as an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new facets of its reactivity and utility, this compound is poised to play an even greater role in shaping future advancements in organic chemistry and beyond.

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